molecular formula C12H16O3 B13643889 2-Butoxy-2-phenylacetic acid

2-Butoxy-2-phenylacetic acid

Cat. No.: B13643889
M. Wt: 208.25 g/mol
InChI Key: HISYJBCEQBWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-2-phenylacetic acid is an organic compound that features both a butoxy group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with butyl alcohol in the presence of a strong acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butoxy-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural properties make it useful in studying biological processes and interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butoxy-2-phenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the butoxy group.

    Butyl acetate: Contains a butyl group but differs in its overall structure and properties.

Uniqueness

2-Butoxy-2-phenylacetic acid is unique due to the combination of its butoxy and phenylacetic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-butoxy-2-phenylacetic acid

InChI

InChI=1S/C12H16O3/c1-2-3-9-15-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)

InChI Key

HISYJBCEQBWADD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.